![molecular formula C19H23N3O5S B4115027 N~1~-(1-methylbutyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4115027.png)
N~1~-(1-methylbutyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(1-methylbutyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways.
Mechanism of Action
MLN4924 inhibits the activity of N~1~-(1-methylbutyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is involved in the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is important for the regulation of protein degradation pathways, and its inhibition leads to the accumulation of NEDD8-conjugated proteins. This accumulation results in the activation of the Cullin-RING E3 ubiquitin ligase complex, which leads to the degradation of various proteins, including those involved in cell cycle regulation and DNA damage response. This ultimately leads to cell death.
Biochemical and Physiological Effects:
MLN4924 has been shown to have significant biochemical and physiological effects in cancer cells. It induces DNA damage and cell cycle arrest, leading to apoptosis. It also inhibits the growth and metastasis of cancer cells in vivo. Additionally, MLN4924 has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin, doxorubicin, and etoposide.
Advantages and Limitations for Lab Experiments
MLN4924 has several advantages as a research tool, including its selectivity for N~1~-(1-methylbutyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide and its ability to induce cell death in cancer cells. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing and administration to avoid toxicity.
Future Directions
There are several future directions for research on MLN4924. One area of focus is the development of more potent and selective inhibitors of N~1~-(1-methylbutyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of MLN4924 in various cancer types. Finally, there is a need to investigate the potential use of MLN4924 in combination with other chemotherapeutic agents to improve cancer treatment outcomes.
Scientific Research Applications
MLN4924 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of N~1~-(1-methylbutyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, which leads to the accumulation of NEDD8-conjugated proteins and subsequent cell death. This compound has been tested in preclinical studies and has shown promising results in various cancer types, including leukemia, lymphoma, breast, lung, and prostate cancer.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-pentan-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-3-8-15(2)20-19(23)14-21(16-9-7-10-17(13-16)22(24)25)28(26,27)18-11-5-4-6-12-18/h4-7,9-13,15H,3,8,14H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZLYXZFWUICEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-nitrophenyl)-N-pentan-2-yl-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.